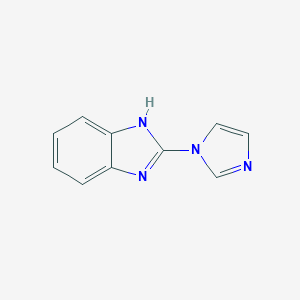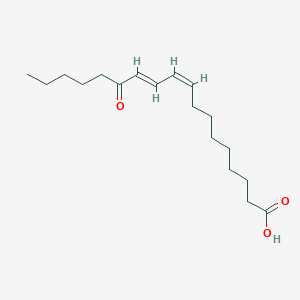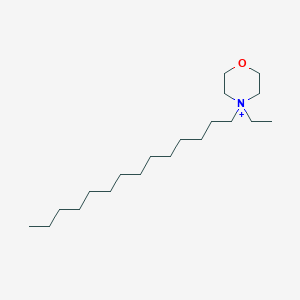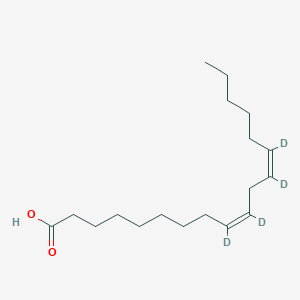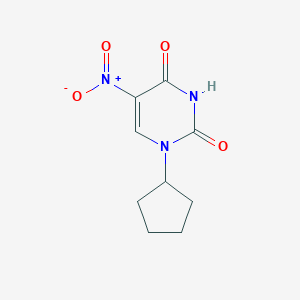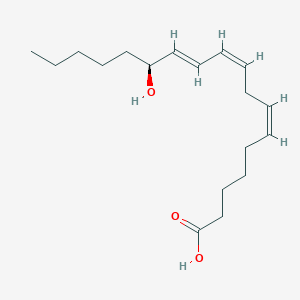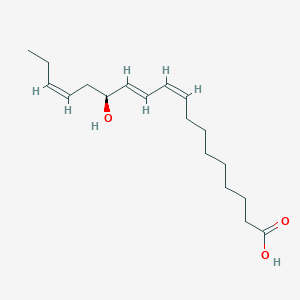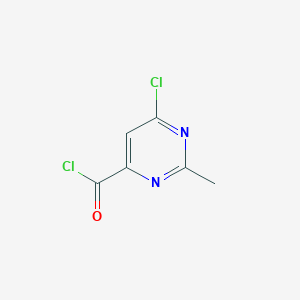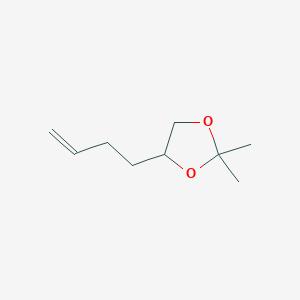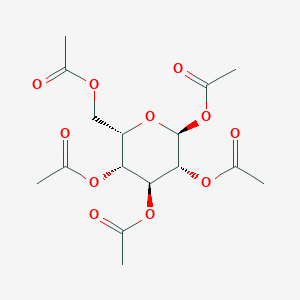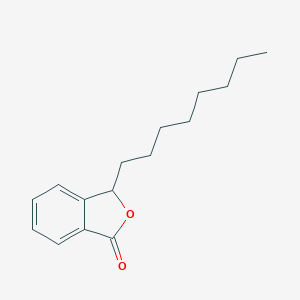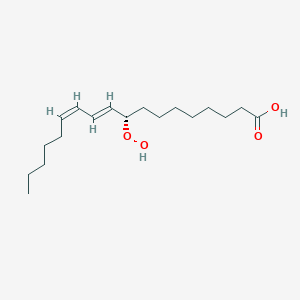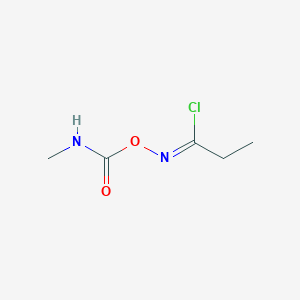
N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride, also known as MAPIC, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid proline, and it has been found to have a wide range of biochemical and physiological effects. In
作用機序
N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride works by inhibiting the activity of proteases. It does this by binding to the active site of the protease, preventing it from cleaving its substrate. This inhibition can be reversible or irreversible, depending on the specific protease and the concentration of N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride used.
生化学的および生理学的効果
N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride has been found to have a wide range of biochemical and physiological effects. In addition to its use as a protease substrate, it has also been used as a tool for studying the structure and function of proteins and enzymes. It has been found to be useful in the study of diseases such as cancer and Alzheimer's disease, as well as in the development of new drugs and therapies.
実験室実験の利点と制限
One of the main advantages of N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride is its versatility. It can be used to study a wide range of proteases and enzymes, making it a valuable tool for researchers in many different fields. However, there are also limitations to its use. N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride can be toxic at high concentrations, and its use can be expensive and time-consuming.
将来の方向性
There are many potential future directions for research involving N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride. One area of interest is the development of new protease inhibitors based on the structure of N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride. Another area of interest is the use of N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride in the study of proteases and enzymes involved in diseases such as cancer and Alzheimer's disease. Additionally, researchers are interested in exploring the use of N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride in the development of new drugs and therapies for a wide range of diseases and conditions.
合成法
N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride can be synthesized through the reaction of proline with methyl isocyanate and thionyl chloride. The reaction takes place in the presence of a solvent, such as dichloromethane or chloroform, and a catalyst, such as triethylamine. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
科学的研究の応用
N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride is widely used in scientific research as a tool for studying the function of proteins and enzymes. It is commonly used as a substrate for proteases, which are enzymes that break down proteins. By measuring the rate of protease activity on N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride, researchers can gain insights into the function of the protease and its role in various biological processes.
特性
CAS番号 |
134870-99-8 |
|---|---|
製品名 |
N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride |
分子式 |
C5H9ClN2O2 |
分子量 |
164.59 g/mol |
IUPAC名 |
[(Z)-1-chloropropylideneamino] N-methylcarbamate |
InChI |
InChI=1S/C5H9ClN2O2/c1-3-4(6)8-10-5(9)7-2/h3H2,1-2H3,(H,7,9)/b8-4- |
InChIキー |
QWNZDANFKARXPS-UHFFFAOYSA-N |
異性体SMILES |
CC/C(=N/OC(=O)NC)/Cl |
SMILES |
CCC(=NOC(=O)NC)Cl |
正規SMILES |
CCC(=NOC(=O)NC)Cl |
同義語 |
(1-chloropropylideneamino) N-methylcarbamate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



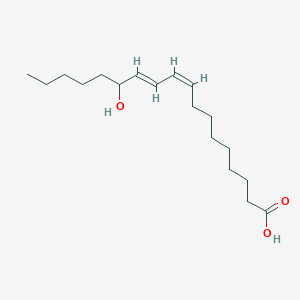
![(2S)-4-[(13R)-13-Hydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B163636.png)
